3-Azidomethyl-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
3-(azidomethyl)-1H-indole |
InChI |
InChI=1S/C9H8N4/c10-13-12-6-7-5-11-9-4-2-1-3-8(7)9/h1-5,11H,6H2 |
InChI Key |
QIOVMGPCLLBAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN=[N+]=[N-] |
Origin of Product |
United States |
Iii. Reactivity and Mechanistic Aspects of 3 Azidomethyl Indole Transformations
Transformations Involving the Azide (B81097) Moiety.
The azide group in 3-azidomethyl-indole is a key functional group that participates in a variety of chemical transformations, providing access to a diverse range of indole (B1671886) derivatives.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely used method for the synthesis of 1,2,3-triazoles. pcbiochemres.comnih.gov This reaction involves the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. orgchemres.org In the context of this compound, this reaction allows for the straightforward introduction of a triazole ring at the 3-position of the indole nucleus, linking it to various molecular scaffolds. orgchemres.orgmdpi.com
The resulting 1,2,3-triazole-linked indole derivatives have garnered significant interest due to their potential applications in medicinal chemistry and materials science. nih.govorgchemres.org The triazole ring is not merely a linker; it is isosteric to an amide bond but is more stable to hydrolysis, making it a valuable component in the design of bioactive molecules. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. pcbiochemres.comnih.gov
Research has demonstrated the synthesis of novel 1,2,3-triazole-linked indole derivatives through the CuAAC reaction of this compound precursors with various alkynes. For instance, the reaction of 2-aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydes with aryl azides, a variation of the standard procedure, has been shown to produce the corresponding triazole-linked indoles in good to excellent yields. orgchemres.org Similarly, 3-(azidomethyl)-3-hydroxy-indolin-2-one has been used as a precursor to synthesize 1H-1,2,3-triazole-tethered isatin (B1672199) conjugates. acs.org
A proposed mechanism for the CuAAC reaction involves the following key steps:
Reduction of Cu(II) to the active Cu(I) species by a reducing agent. orgchemres.org
Formation of a copper(I) acetylide intermediate. orgchemres.org
Reaction of the copper acetylide with the azide to form a six-membered copper-containing intermediate. orgchemres.org
Cyclization and subsequent protonolysis to yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst. orgchemres.org
Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Indole Derivatives
| Indole Precursor | Alkyne/Azide Partner | Catalyst System | Product Type | Yield (%) | Reference |
| 2-Aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydes | Aryl azides | Cu(OAc)2 / Sodium ascorbate | 1,2,3-Triazole-linked indoles | 63-92 | orgchemres.org |
| 3-(Azidomethyl)-3-hydroxy-indolin-2-one | O-Propargylated ferrocenyl chalcone | Copper catalyst | 1H-1,2,3-Triazole-tethered isatin–ferrocenylchalcone conjugate | Not specified | acs.org |
| 3-Azido-2-oxindoles | Various alkynes | Cu(I) catalyst | N-H-triazoles | 94 | mdpi.com |
Staudinger Reaction and Related Phosphine-Mediated Reductions.
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines using phosphines, typically triphenylphosphine (B44618) or tributylphosphine. wikipedia.org The reaction proceeds through the formation of an iminophosphorane (or aza-ylide) intermediate, which is then hydrolyzed to yield the corresponding amine and a phosphine (B1218219) oxide byproduct. wikipedia.orgthermofisher.com This transformation is highly chemoselective and has been widely applied in organic synthesis, including the synthesis of biologically relevant molecules. thermofisher.comthermofisher.com
In the case of this compound, the Staudinger reaction offers a direct route to 3-aminomethyl-indole (tryptamine) derivatives, which are important structural motifs in many natural products and pharmaceuticals. The reaction's mild conditions are particularly advantageous for substrates bearing sensitive functional groups. wikipedia.org The reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen to form the iminophosphorane. wikipedia.org
An efficient method for the selective reduction of aromatic azides to anilines in the presence of an azidomethyl group has been reported using tri-n-butylphosphonium tetrafluoroborate (B81430) with triethylamine (B128534) in an aqueous tetrahydrofuran (B95107) solution. researchgate.net This highlights the potential for chemoselective reductions in molecules containing multiple azide functionalities. The Staudinger ligation, a modification of the classical Staudinger reaction, has also emerged as a powerful tool in chemical biology for bioconjugation. thermofisher.commdpi.com
Organic azides can be decomposed either thermally or photochemically to generate highly reactive nitrene intermediates with the concomitant loss of nitrogen gas. rsc.orgaakash.ac.in Nitrenes are the nitrogen analogs of carbenes and are electron-deficient species, making them highly electrophilic. aakash.ac.in The generation of nitrenes from this compound opens up a range of subsequent reactions, including C-H insertion, cyclization, and rearrangement reactions.
The thermal decomposition of 3-azidomethyl-2-(β-arylvinyl)-1-phenylsulfonyl indoles has been utilized in the synthesis of 3-aryl-γ-carbolines. tandfonline.comcolab.wsmolaid.com This reaction likely proceeds through the formation of a nitrene intermediate which then undergoes an intramolecular cyclization. The use of a phenylsulfonyl protecting group on the indole nitrogen can influence the reaction pathway.
Photochemical decomposition, often facilitated by light, can also generate nitrenes. rsc.org In some cases, metal catalysts, such as iron porphyrin complexes, can be used in conjunction with light to mediate nitrene transfer reactions. rsc.org This approach allows for greater control and selectivity in the subsequent C-N bond-forming reactions by trapping the nitrene as a metal-nitrene intermediate, thus preventing side reactions associated with free nitrenes. rsc.org The reactivity of the generated nitrene is dependent on its spin state (singlet or triplet), which can be influenced by the reaction conditions. aakash.ac.in
Besides the Staudinger reaction, the azide group of this compound can be reduced to the corresponding amine through various other methods. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common and effective method for this transformation. mdpi.com
The azide group can also participate in other types of reactions. For instance, indium trichloride (B1173362) has been shown to catalyze the reaction of vinyl azides with indoles to produce vinyl indoles, representing a displacement of the azide group by a carbon nucleophile. nih.gov While this specific reaction has not been reported with this compound itself, it demonstrates the potential for the azide moiety to act as a leaving group in the presence of suitable catalysts and nucleophiles.
Furthermore, the azide group can be involved in multicomponent reactions. The development of a lead-mediated α-arylation reaction between aryl azides and β-ketoesters or γ-lactams facilitates the formation of 3H-indoles, which can be further functionalized. nih.gov
Thermal and Photochemical Decomposition: Nitrene Intermediates and their Reactivity.
Reactivity of the Indole Nucleus in 3-Azidomethylated Systems.
The presence of the azidomethyl group at the 3-position can influence the reactivity of the indole nucleus, particularly in electrophilic aromatic substitution reactions.
The indole ring is an electron-rich heterocycle and is highly susceptible to electrophilic attack. bhu.ac.inchemcess.com The position of electrophilic substitution is dictated by the stability of the resulting cationic intermediate (Wheland intermediate). Attack at the C3 position is generally favored as the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in
When the C3 position is already substituted, as in this compound, electrophilic attack typically occurs at the C2 position. quimicaorganica.org However, the reaction can be more complex. Studies on other 3-substituted indoles have shown that electrophilic substitution can sometimes proceed via initial attack at the C3 position, followed by a rearrangement of either the incoming electrophile or the existing substituent to the C2 position. rsc.org
The azidomethyl group (-CH₂N₃) is an electron-withdrawing group due to the electronegativity of the nitrogen atoms in the azide moiety. This electron-withdrawing nature would be expected to decrease the electron density of the indole ring, thereby deactivating it towards electrophilic aromatic substitution compared to unsubstituted indole. However, the effect is likely to be modest. The primary influence of the 3-azidomethyl substituent is directing incoming electrophiles to the C2 position of the pyrrole (B145914) ring or potentially to the benzene portion of the molecule, although the latter is less common unless the pyrrole ring is strongly deactivated. bhu.ac.in
Table 2: General Reactivity of the Indole Nucleus
| Position of Substitution | Reactivity | Reason | Reference |
| C3 | Most preferred for electrophilic attack in unsubstituted indole | Highest electron density and formation of a stable cationic intermediate. | bhu.ac.inimpactfactor.org |
| C2 | Preferred for electrophilic attack when C3 is substituted. | Attack occurs at the next most activated position. | quimicaorganica.org |
| Benzene Ring (C4-C7) | Less reactive towards electrophiles compared to the pyrrole ring. | The pyrrole ring is more electron-rich. | bhu.ac.in |
Reactivity at N1 and C2 Positions
The intrinsic reactivity of the indole ring is characterized by a high electron density, making it susceptible to electrophilic attack. The C3 position is overwhelmingly the most nucleophilic and reactive site. wikipedia.org Consequently, the presence of a substituent at C3, such as the azidomethyl group, fundamentally alters the molecule's reactivity landscape, directing subsequent reactions to other positions, primarily N1 and C2.
Reactivity at the N1 Position: The nitrogen atom (N1) of the indole ring is the most acidic site (pKa ≈ 17). In the presence of a suitable base, the N-H proton can be readily abstracted to form an indolyl anion. This anion is a potent nucleophile, and subsequent reaction with an electrophile, such as an alkyl halide, typically results in N1-alkylation. For 3-substituted indoles, N1-alkylation is a common and predictable transformation. rsc.org The steric and electronic nature of the C3-substituent can influence the reaction conditions required. For instance, bulky groups at C3 may necessitate stronger bases or more reactive electrophiles to achieve efficient N1-functionalization. beilstein-journals.orgbeilstein-journals.org Direct enantioselective N1 aminoalkylation of 3-substituted indoles has also been achieved using chiral phosphoric acid catalysts. rsc.org
Reactivity at the C2 Position: The C2 position is the least nucleophilic carbon in the indole ring, and direct electrophilic substitution at this site is challenging. However, with the C3 position blocked by the azidomethyl group, reactivity at C2 becomes more accessible. Achieving C2-functionalization often requires specific strategies that enhance the nucleophilicity of C2 or utilize transition-metal-catalyzed C-H activation. nih.govnih.govacs.org
Several methods have been developed for the C2-alkylation and C2-arylation of 3-substituted indoles:
Acid-Catalyzed Alkylation: Strong acids can catalyze the C2-alkylation of 3-alkylindoles with unactivated alkenes, providing 2,3-disubstituted indoles with high regioselectivity. nih.gov
Iridium-Catalyzed Allylation: An iridium-(P,olefin) complex in conjunction with a Lewis acid can promote the enantioselective intermolecular C2-allylation of 3-substituted indoles. The steric congestion at the C3-position is a critical factor in directing the allylation to the C2 position over the N1 position. nih.gov
Allylboration of 3-Chloroindolenines: 3-Substituted indoles can be converted in situ into 3-chloroindolenines, which then undergo a mild and practical C2-allylation via allylboration. nih.gov
Dearomative Arylation: N-Acyl protected 3-substituted indoles can undergo dearomative C2-arylation upon activation with FeCl₃, where an electron-rich arene adds to the C2 position. rsc.org
In the context of this compound, the steric bulk and electron-withdrawing nature of the azidomethyl group would be expected to disfavor C3 reactivity and allow for functionalization at N1 or C2, provided the appropriate reagents and conditions are employed.
Intramolecular Cyclization Reactions of this compound Derivatives
The azido (B1232118) group in this compound is a versatile functional handle that can participate in a variety of intramolecular cyclization reactions. These transformations are powerful methods for constructing complex, fused heterocyclic systems from relatively simple indole precursors. The azide can act as a precursor to a highly reactive nitrene intermediate or participate in cyclization reactions under mediated conditions.
Formation of Fused Polycyclic Indole Systems
A key application of this compound derivatives is in the synthesis of carbolines, which are fused polycyclic indole systems. Specifically, derivatives of 3-(azidomethyl)indol-2-yl)acrylates can undergo intramolecular cyclization to furnish β-carboline frameworks. nih.gov These reactions can be promoted through different pathways, including base-mediated Michael addition followed by cyclization, or through thermolysis to generate a nitrene intermediate. nih.gov
For example, the reaction of isomeric 2/3-(azidomethyl)indol-3/2-yl)acrylates can be mediated by bases such as 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU). This process involves a Michael addition followed by an intramolecular cyclization to yield the corresponding β- and γ-carboline derivatives. nih.gov
A study by Agneswaran and Mohanakrishnan in 2024 detailed the synthesis of various carbolines from azidomethyl(indolyl)acrylates. The outcomes of these cyclization reactions, including the specific products and their yields, are influenced by the reagents and reaction conditions used. nih.gov
Table 1: Intramolecular Cyclization of Azidomethyl(indolyl)acrylate Derivatives
| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-(1-(phenylsulfonyl)-3-(azidomethyl)indol-2-yl)acrylate | DBU, TBD | Ethyl 9-(phenylsulfonyl)-9H-β-carboline-1-carboxylate | 82 | nih.gov |
| Ethyl 2-(1-(phenylsulfonyl)-2-(azidomethyl)indol-3-yl)acrylate | DBU, TBD | Ethyl 9-(phenylsulfonyl)-9H-γ-carboline-1-carboxylate | 85 | nih.gov |
| Ethyl 2-(1-(phenylsulfonyl)-2-(azidomethyl)indol-3-yl)acrylate | Thermolysis in Ph₂O | Ethyl 9-(phenylsulfonyl)-9H-γ-carboline-1-carboxylate | 45 | nih.gov |
| Ethyl 2-(2-(azidomethyl)indol-3-yl)acrylate | Thermolysis in Ph₂O | Ethyl 5-(2-aminophenyl)nicotinate | 35 | nih.gov |
DBU: 1,8-Diazabicyclo(5.4.0)undec-7-ene; TBD: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene. Data sourced from Agneswaran & Mohanakrishnan (2024). nih.gov
The thermolysis of these azido compounds provides an alternative pathway. Heating 2-(azidomethyl)-3-(indol-3-yl)acrylates can lead to the formation of γ-carbolines via nitrene insertion, followed by rearrangement and cyclization. Interestingly, this thermal reaction can also yield other products, such as ethyl 5-(2-(phenylsulfonamido)aryl)nicotinates, indicating a complex reaction manifold where the nitrene intermediate can undergo different transformations. nih.gov These intramolecular cyclization strategies highlight the utility of the this compound scaffold in the efficient construction of fused polycyclic systems of biological and synthetic interest.
Iv. Advanced Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms in 3-Azidomethyl-Indole Synthesis and Transformations.
The elucidation of reaction mechanisms involving azidomethyl indoles, such as this compound, is crucial for understanding their chemical behavior and synthetic utility. General principles of azide (B81097) chemistry and indole (B1671886) reactivity provide a framework for studying these mechanisms. Azides are known for their diverse reactivity, including cycloaddition reactions and decomposition pathways. The indole core is an electron-rich heterocycle, with the C-3 position typically being the most susceptible to electrophilic attack.
Studies on related azido (B1232118) compounds and indole derivatives offer insights into potential reaction pathways for this compound. For instance, research on the biotransformation of 3-azidomethyl-4-phenyl-3-buten-2-one suggests that azido group displacement can occur via an SN2' type reaction. The synthesis of various heterocycles utilizing azides highlights their role in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (click chemistry) which forms 1,2,3-triazoles. While this specific reaction involves alkynes, it illustrates the reactivity of the azide functional group.
Mechanistic investigations of indole synthesis and transformations also provide relevant context. The Madelung synthesis, for example, involves base-catalyzed cyclization of 2-(acylamino)-toluenes to form indoles through a mechanism involving carbanion formation and intramolecular attack. Other indole synthesis methods involve cyclization reactions and functional group transformations at different positions of the indole ring.
Considering the structure of this compound, the azidomethyl group at the C-3 position can participate in reactions characteristic of both azides and substituents at the indole C-3 position. Potential reaction mechanisms could involve the azide group undergoing cycloadditions, reductions, or eliminations, while the indole core might participate in electrophilic or nucleophilic substitutions, depending on the reaction conditions and core substituents. The interplay between the indole nitrogen and the azidomethyl group could also influence reactivity and reaction pathways.
Computational Chemistry Approaches.
Computational chemistry methods, such as Density Functional Theory (DFT) and Quantum Mechanical (QM) calculations, are powerful tools for investigating the electronic structure, reactivity, and reaction pathways of molecules like this compound. These methods can provide detailed information that complements experimental studies, allowing for a deeper understanding of chemical processes at the molecular level.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity.
DFT is a widely used computational method that focuses on the electron density of a system to determine its properties. DFT calculations can be applied to study the electronic structure of this compound, including parameters such as charge distribution, molecular orbitals, and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and predicting potential reaction sites. Conceptual DFT indices, such as electronic chemical potential, electrophilicity, and nucleophilicity indices, can provide insights into the molecule's propensity to act as an electrophile or nucleophile in different reactions.
While specific DFT studies on the electronic structure and reactivity of this compound were not found in the provided results, DFT has been applied to study the reaction mechanisms and transition states of related azide and indole chemistry. For example, DFT calculations have been used to investigate the mechanism of ruthenium-catalyzed azide-alkyne cycloaddition reactions, providing details on energy barriers and transition state structures. DFT studies have also been employed to understand the decomposition pathways of vinyl azides and the addition of nitrenes to alkenes. These studies demonstrate the utility of DFT in elucidating the electronic factors that govern the reactivity of azide-containing compounds.
Quantum Mechanical (QM) Calculations for Reaction Pathways and Transition States.
Quantum Mechanical (QM) calculations, including and extending beyond DFT, are essential for mapping out reaction pathways and identifying transition states. By calculating the energy profile along a reaction coordinate, QM methods can determine activation energies and provide information about the feasibility and rate of a reaction. Transition state structures, which represent the highest energy point along a reaction pathway, can be optimized using QM calculations, offering insights into the molecular rearrangements occurring during a reaction.
Studies utilizing QM calculations on related systems illustrate their application to understanding reaction mechanisms relevant to this compound transformations. For instance, QM methods have been used to model the mechanism of ruthenium-catalyzed azide-alkyne cycloaddition reactions, including the optimization of intermediates and transition states. DFT calculations, a type of QM method, have been used to study transition states in various reactions, such as those involved in curing processes of polymers containing azidomethyl groups and base-mediated annulation reactions. These computational investigations help to confirm proposed mechanisms and explain observed stereoselectivity.
Applying QM calculations to this compound could involve exploring potential reaction pathways, such as cycloadditions of the azide group with various substrates, or reactions involving the indole core. Calculating the transition states for these reactions would provide valuable information about the activation barriers and the factors influencing the reaction outcome.
Conformational Analysis and Stereochemical Influences of the Azidomethyl Group.
Conformational analysis is important for understanding the three-dimensional structure of a molecule and how different spatial arrangements can influence its reactivity and physical properties. The presence of the azidomethyl group in this compound introduces conformational flexibility due to the rotation around the bonds connecting the azido group to the methyl carbon and the methyl carbon to the indole ring.
The stereochemical influence of the azidomethyl group in reactions would depend on the specific reaction mechanism and the proximity of the azidomethyl group to the reactive center in the transition state. Computational studies, including conformational analysis and transition state calculations, can help to understand how the conformation of the azidomethyl group might affect the stereochemical outcome of a reaction. For example, differences in steric hindrance in possible transition states, as discussed in the context of annulation reactions, can explain observed diastereoselectivity.
Further computational studies specifically on this compound could involve exploring the preferred conformations of the molecule in isolation and in different environments (e.g., in solution or bound to a catalyst). Investigating the conformational landscape of this compound and the conformational changes that occur during reactions would provide a more complete picture of its reactivity and any stereochemical preferences.
Utilization as Chemical Probes and Ligands in Biological Research
The azidomethyl group serves as a useful handle for introducing probes and ligands into biological systems. The azide moiety can participate in bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This reaction allows for the selective labeling of biomolecules under physiological conditions. researchgate.netnih.gov While the search results did not specifically detail the use of this compound itself as a direct probe or ligand in biological research beyond its role in DNA sequencing (discussed in 5.3), the incorporation of an aliphatic azide group at the C3-position of indole-2-carboxamides has been explored for developing photoactivatable ligands targeting the cannabinoid CB1 receptor. nih.gov These studies suggest the potential of azidomethyl-substituted indoles as scaffolds for designing probes and ligands that can interact with biological targets and be further functionalized via click chemistry or photoactivation. researchgate.netnih.gov
Role as Key Building Blocks in Complex Organic Synthesis
Indole derivatives, including those with azidomethyl substituents, are significant building blocks in organic synthesis due to the prevalence of the indole core in natural products, pharmaceuticals, and advanced materials. jpionline.orgrsc.orgpcbiochemres.comtandfonline.comscbt.com The indole moiety is considered a "privileged scaffold" in drug discovery. rsc.orgnih.gov The azidomethyl group provides a reactive handle that can be transformed into various functional groups, allowing for the construction of complex molecular architectures.
Synthesis of Alkaloids and Natural Product Analogues
Indole alkaloids represent a large and diverse class of natural products with significant biological activities. pcbiochemres.comresearchgate.netnih.govnih.gov The indole core is a fundamental structural element in many alkaloids, including those of the macroline, sarpagine, and ajmaline (B190527) types. nih.gov this compound derivatives can serve as precursors or intermediates in the synthesis of these complex molecules. For instance, the thermal decomposition of 3-azidomethyl-2-(β-arylvinyl)-1-phenylsulfonyl indole has been utilized in the synthesis of 3-aryl-γ-carbolines, which are related to indole alkaloids. tandfonline.com While direct examples of this compound being used in the total synthesis of specific complex alkaloids were not extensively detailed in the search results, the broader context of indole derivatives as key intermediates in alkaloid synthesis is well-established. nih.govmdpi.com The synthesis of natural product leads into simplified analogs with superior function is an important area where such building blocks are valuable. acs.org
Construction of Diverse Heterocyclic Scaffolds
The azidomethyl group's reactivity, particularly its participation in cycloaddition reactions, makes this compound and its derivatives useful for constructing diverse heterocyclic scaffolds. The copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") is a powerful tool for forming 1,2,3-triazoles, which are important heterocyclic structures. researchgate.netmdpi.comresearchgate.net While the search results did not provide specific examples of this compound being used to construct a wide variety of heterocycles beyond triazoles, the general utility of organic azides in synthesizing various nitrogen-containing heterocycles through different reaction mechanisms, including cycloadditions and insertion reactions, is well documented. mdpi.com The synthesis of β-carboline derivatives, which are related to indoles and contain a heterocyclic ring system, has also been explored using methods that could potentially involve azidomethyl indole intermediates or related azides. researchgate.net
Application in Bioconjugation and Chemical Biology Methodologies (e.g., DNA Sequencing Technologies)
The azidomethyl group is particularly valuable in bioconjugation and chemical biology due to its ability to participate in bioorthogonal reactions. researchgate.netnih.govmdpi.com A notable application is in DNA sequencing technologies. Specifically, 3'-O-azidomethyl-dNTPs (nucleotide reversible terminators) have been developed for use in sequencing by synthesis (SBS). nih.govnih.govjenabioscience.comaatbio.com In this approach, the azidomethyl group is attached to the 3'-hydroxyl group of nucleotides, acting as a reversible terminator for DNA polymerase. nih.govnih.govaatbio.com The small size of the azido label allows these modified nucleotides to be efficient substrates for DNA polymerase. nih.govnih.govaatbio.com After incorporation into the growing DNA strand, the azidomethyl group can be cleaved, restoring the natural 3'-OH and allowing for the incorporation of the next nucleotide. nih.govnih.govaatbio.com This reversible termination mechanism is central to SBS technologies. The azido moiety in these terminators has a unique Raman peak at 2125 cm⁻¹, which can be used for detection in surface-enhanced Raman spectroscopic (SERS) sequencing methods. nih.govnih.gov
The use of azidomethyl groups in nucleotide reversible terminators is summarized in the table below:
| Compound Type | Modification Site | Role in SBS | Detection Method (Example) |
| 3'-O-azidomethyl-dNTPs | 3'-hydroxyl | Reversible terminator | SERS (2125 cm⁻¹ peak) |
This application highlights the utility of the azidomethyl group in developing chemical tools for fundamental biological processes like DNA replication and sequencing.
Conclusion
3-Azidomethyl-indole is a synthetically versatile and valuable compound that bridges the important chemical worlds of indoles and azides. Its straightforward synthesis and the rich reactivity of the azide (B81097) functional group make it a powerful intermediate for accessing a wide array of more complex molecules. From the synthesis of biologically active tryptamines and β-carbolines to its application as a building block in medicinal chemistry, a labeling agent in chemical biology, and a functional component in materials science, this compound continues to be a compound of significant research interest. The ongoing development of new synthetic methodologies and the exploration of its applications in diverse scientific fields will undoubtedly continue to highlight the importance of this unique chemical entity.
Vi. Future Perspectives in 3 Azidomethyl Indole Research
Development of Novel and Sustainable Synthetic Strategies
Future synthetic efforts towards 3-azidomethyl-indole and its derivatives are anticipated to align with the broader movement towards more efficient, selective, and environmentally benign chemical processes. Traditional synthetic routes to 3-substituted indoles, including those that could potentially lead to this compound, often involve multi-step procedures or utilize harsh reaction conditions. epa.gov
Novel synthetic strategies could involve the development of catalytic methods that allow for the direct introduction of the azidomethyl group at the C3 position of the indole (B1671886) ring or its precursors with high regioselectivity. epa.gov This might include exploring new transition metal catalysis, organocatalysis, or photocatalysis approaches. The application of green chemistry principles will likely be a significant focus, potentially involving reactions in alternative solvents such as water or ionic liquids, the use of solid catalysts, or the implementation of microwave or electrochemical techniques to reduce reaction times and energy consumption. epa.gov For instance, recent advances in the green synthesis of indoles using microwave irradiation highlight a potential avenue for developing more sustainable routes to this compound. Furthermore, the development of one-pot or cascade reactions that assemble the indole core and install the azidomethyl group in a single sequence could significantly improve synthetic efficiency.
Exploration of Unprecedented Reactivity Patterns
The presence of both the electron-rich indole ring and the energetic azide (B81097) functional group in this compound suggests a rich landscape for exploring unprecedented reactivity. The azidomethyl group is a versatile handle for various transformations, most notably cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Future research could explore novel click-type reactions or other conjugation strategies utilizing the azidomethyl group on the indole scaffold to create complex molecular architectures with potential applications in various fields.
Beyond cycloadditions, the azidomethyl group can undergo reduction to an amine, thermolysis or photolysis to generate nitrenes, or participate in other nitrogen-extrusion reactions. Exploring these transformations specifically from the this compound context could lead to the discovery of new indole-fused heterocycles or novel methods for functionalizing the indole core or appended groups. Investigations into radical pathways involving the azidomethyl group could also reveal new reaction cascades and product classes. The interplay between the reactivity of the indole nucleus, particularly at the C3 position which is prone to electrophilic substitution, and the transformations of the azidomethyl group presents unique opportunities for discovering novel reaction pathways and selectivities. epa.gov
Computational Design and Prediction of New Derivatives and Transformations
Computational chemistry will play an increasingly vital role in guiding future research on this compound. Techniques such as Density Functional Theory (DFT) can be employed to study the electronic structure, stability, and reactivity of this compound and its potential intermediates in various reactions. This can provide insights into reaction mechanisms, activation barriers, and selectivity, aiding in the rational design of new synthetic strategies and the prediction of reaction outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
